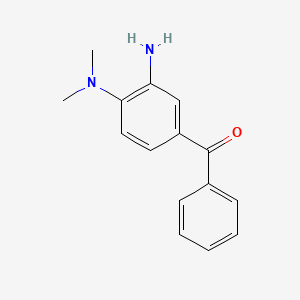![molecular formula C9H16O2 B8321077 2-Oxaspiro[4.5]decan-8-ol](/img/structure/B8321077.png)
2-Oxaspiro[4.5]decan-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxaspiro[45]decan-8-ol is a chemical compound characterized by a spirocyclic structure, which includes an oxolane ring fused to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2-Oxaspiro[4.5]decan-8-ol involves a Lewis acid-catalyzed Prins/pinacol cascade process. This method utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. The reaction proceeds through a cascade of Prins and pinacol rearrangement reactions, resulting in the formation of the oxaspirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxaspiro[4.5]decan-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Applications De Recherche Scientifique
2-Oxaspiro[4.5]decan-8-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of biologically active compounds and specialty chemicals
Mécanisme D'action
The mechanism of action of 2-Oxaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with enzymes and receptors in a specific manner, potentially modulating their activity. Detailed studies on its molecular targets and pathways are ongoing, but it is believed to influence various biochemical processes through its structural features .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Oxa-2-azaspiro[4.5]decane: Similar spirocyclic structure but includes a nitrogen atom.
7-Substituted-8-oxaspiro[4.5]decan-1-ones: Variants with different substituents on the spirocyclic framework.
Uniqueness
2-Oxaspiro[4.5]decan-8-ol is unique due to its specific combination of an oxolane ring and a cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H16O2 |
|---|---|
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
2-oxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C9H16O2/c10-8-1-3-9(4-2-8)5-6-11-7-9/h8,10H,1-7H2 |
Clé InChI |
NGJSBONNRJQNEZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1O)CCOC2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-cyano-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide](/img/structure/B8320997.png)
![7-Bromo-4-(2,4-dimethoxybenzyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B8321024.png)



![8-Chloro-3-(cyclopropylmethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8321043.png)

![{4-[(2-Methylpyrrolidin-1-yl)methyl]phenyl}amine](/img/structure/B8321048.png)
![Methyl 4-(2-methyl-2-phenylpropyl)-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B8321051.png)

![[4-(Cyclohexylmethyl)phenyl]methanamine](/img/structure/B8321062.png)
![1,2,3,5,10,10a-Hexahydropyrrolo[1,2-b]isoquinoline](/img/structure/B8321073.png)

![4-[(4-Methoxybenzyl)oxy]benzylalcohol](/img/structure/B8321098.png)
